Acetamide,N-2-benzothiazolyl-N-ethyl-
Description
Acetamide,N-2-benzothiazolyl-N-ethyl- is a heterocyclic acetamide derivative characterized by a benzothiazole moiety linked to the acetamide nitrogen via an ethyl group. Benzothiazole-based compounds are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .
Synthesis: Synthesis of benzothiazole-acetamide derivatives typically involves condensation reactions between chloroacetamide intermediates and substituted benzothiazoles or thiols. For example, describes the preparation of N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide derivatives via reactions with 2-chloroacetamide in acetone . Similar methods likely apply to Acetamide,N-2-benzothiazolyl-N-ethyl-.
Properties
Molecular Formula |
C11H12N2OS |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-ethylacetamide |
InChI |
InChI=1S/C11H12N2OS/c1-3-13(8(2)14)11-12-9-6-4-5-7-10(9)15-11/h4-7H,3H2,1-2H3 |
InChI Key |
YSVXNNHVBUPXMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2S1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-2-benzothiazolyl-N-ethyl- typically involves the reaction of 2-aminobenzenethiol with ethyl acetamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-2-benzothiazolyl-N-ethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-2-benzothiazolyl-N-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Acetamide, N-2-benzothiazolyl-N-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-2-benzothiazolyl-N-ethyl- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Features :
- Benzothiazole core : Imparts rigidity and enhances binding to biological targets via π-π stacking and hydrogen bonding .
- Ethyl linker : Modifies solubility and pharmacokinetic properties.
- Acetamide backbone : Facilitates interactions with enzymes or receptors through hydrogen bonding .
Comparison with Structural Analogues
The biological and chemical profiles of Acetamide,N-2-benzothiazolyl-N-ethyl- can be inferred through comparison with structurally related compounds. Key analogues and their properties are summarized below:
Table 1: Comparative Analysis of Benzothiazole-Acetamide Derivatives
Antimicrobial Activity
Benzothiazole-acetamide derivatives with sulfonylpiperazine substituents (e.g., compounds 47 and 48) exhibit potent activity against Gram-positive bacteria, likely due to interactions with bacterial cell walls or enzymes . In contrast, antifungal activity is enhanced in derivatives with thiazole or chloropyridinyl groups (e.g., 49 and 50), suggesting that electron-withdrawing substituents improve antifungal efficacy .
Enzyme Inhibition
Compound 12i , a cyclic sulfonamide-acetamide hybrid, demonstrates dual inhibition of α-glucosidase and α-amylase, critical targets in diabetes management . Molecular docking studies reveal that the benzothiazine ring and bromophenyl group facilitate binding to enzyme active sites. Acetamide,N-2-benzothiazolyl-N-ethyl-’s ethyl-benzothiazole group may similarly engage in hydrophobic interactions, though its efficacy would depend on substituent positioning.
Structural Modifications and Activity Trends
- Heterocycle substitution : Replacing benzothiazole with benzimidazole (e.g., ’s compound) reduces antimicrobial activity but may enhance DNA intercalation properties .
- Linker flexibility : Ethyl linkers (as in the target compound) improve metabolic stability compared to methyl or propyl groups .
- Substituent effects : Electron-deficient groups (e.g., chloro, nitro) enhance antifungal activity, while bulky groups (e.g., piperazine) improve Gram-positive targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
